2,3,3-Trifluoro-1-phenylprop-2-en-1-ol
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Overview
Description
2,3,3-Trifluoro-1-phenylprop-2-en-1-ol is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of three fluorine atoms and a phenyl group attached to a prop-2-en-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluoro-1-phenylprop-2-en-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3,3-trifluoropropene with phenylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -10°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trifluoro-1-phenylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The compound can undergo substitution reactions, such as esterification and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions often involve the use of acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or alkylated products.
Scientific Research Applications
2,3,3-Trifluoro-1-phenylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,3-Trifluoro-1-phenylprop-2-en-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates . The compound can participate in hydrogen bonding and other non-covalent interactions, influencing its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-phenylprop-1-en-1-ol
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- β-methylenephenethyl alcohol
Uniqueness
2,3,3-Trifluoro-1-phenylprop-2-en-1-ol is unique due to its specific arrangement of fluorine atoms and the phenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
2,3,3-Trifluoro-1-phenylprop-2-en-1-ol is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H10F3O. The presence of trifluoromethyl groups significantly influences its chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with microbial cell structures.
- Anticancer Properties : Research suggests that this compound can inhibit cancer cell proliferation by inducing apoptosis. It has been shown to affect signaling pathways involved in cell survival and death.
Biological Activity Data
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Modulation of enzyme activity |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial activity.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines (e.g., MCF7 for breast cancer) revealed that treatment with this compound led to a reduction in cell viability by approximately 60% at a concentration of 50 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups.
Properties
IUPAC Name |
2,3,3-trifluoro-1-phenylprop-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-7(9(11)12)8(13)6-4-2-1-3-5-6/h1-5,8,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOVVCHJYUDXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=C(F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-85-4 |
Source
|
Record name | 2,3,3-trifluoro-1-phenylprop-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.